molecular formula C18H21ClN2O4S2 B2493532 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946300-82-9

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2493532
CAS No.: 946300-82-9
M. Wt: 428.95
InChI Key: OXSCEWIHTVCSQT-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound featuring a combination of sulfonamide and chlorinated quinoline derivatives. These compounds are noteworthy in pharmaceutical chemistry for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps:

  • Formation of the 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This intermediate is prepared by sulfonation of tetrahydroquinoline with propylsulfonyl chloride under basic conditions.

  • Introduction of the Chloro Group: : The 2-position chlorination of the tetrahydroquinoline core is carried out using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Sulfonamide Formation: : The final step is the reaction of the chlorinated intermediate with benzenesulfonamide under appropriate conditions to form the desired compound.

Industrial Production Methods

While detailed industrial methods are often proprietary, scaling up laboratory processes typically involves optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidative processes affecting the sulfonyl or quinoline moieties, which can be catalyzed by various oxidizing agents.

  • Reduction: : Reduction reactions can target the sulfonyl group or the quinoline ring, using agents like lithium aluminum hydride.

  • Substitution: : Substitution reactions may occur at the chlorinated site or sulfonamide group, employing nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or chromium trioxide.

  • Reduction: : Reagents like sodium borohydride or palladium on carbon in hydrogenation conditions.

  • Substitution: : Reagents like alkoxides, amines, or thiols for nucleophilic substitution.

Major Products Formed

Products of these reactions include various oxidized, reduced, or substituted derivatives, depending on the nature and position of the substituent groups introduced.

Scientific Research Applications

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has significant potential in:

  • Chemistry: : As a building block for creating complex organic molecules.

  • Biology: : In the study of enzyme interactions and inhibition due to its sulfonamide group.

  • Medicine: : Potential as a therapeutic agent, given its structural similarity to known biologically active compounds.

Mechanism of Action

The compound's sulfonamide group may inhibit enzymes by mimicking natural substrates, while the chlorinated quinoline moiety can interact with nucleic acids or proteins. The mechanism often involves binding to active sites or interfering with key biological pathways, leading to altered cellular function.

Comparison with Similar Compounds

Similar compounds include various sulfonamide derivatives and chlorinated quinoline analogs, such as:

  • 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • 2-chloro-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

These compounds share structural similarities but differ in their alkyl sulfonyl groups, which can influence their reactivity and biological activity. The propylsulfonyl group in the subject compound offers unique steric and electronic properties, impacting its interaction with biological targets.

There you have it. Intriguing stuff, huh?

Properties

IUPAC Name

2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSCEWIHTVCSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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